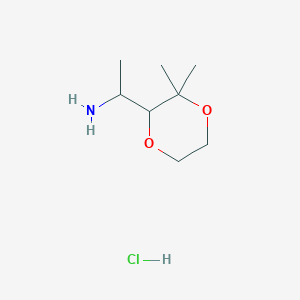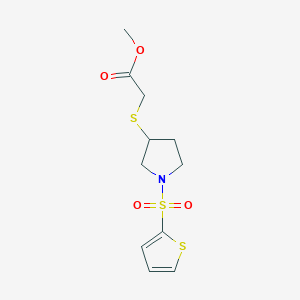![molecular formula C7H14ClF2NO B2764675 3-[(Difluoromethoxy)methyl]piperidine hydrochloride CAS No. 2098132-34-2](/img/structure/B2764675.png)
3-[(Difluoromethoxy)methyl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Difluoromethoxy)methyl]piperidine hydrochloride is a chemical compound with the CAS Number: 2098132-34-2 . It has a molecular weight of 201.64 . The IUPAC name for this compound is 3-((difluoromethoxy)methyl)piperidine hydrochloride . It is a solid substance .
Molecular Structure Analysis
The Inchi Code for 3-[(Difluoromethoxy)methyl]piperidine hydrochloride is1S/C7H13F2NO.ClH/c8-7(9)11-5-6-2-1-3-10-4-6;/h6-7,10H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-[(Difluoromethoxy)methyl]piperidine hydrochloride is a solid substance . Unfortunately, the search results did not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Selective Serotonin Reuptake Inhibitor Properties
Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor (SSRI). It is used in treating depression, anxiety disorders, obsessive-compulsive disorder, panic disorder, posttraumatic stress disorder, and social anxiety disorder. Its physicochemical properties, spectroscopic data, stability, methods of preparation, and chromatographic methods of analysis are well-documented. This review also covers its pharmacokinetics, metabolism, and pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).
Metabolic Activity in Obese Rats
3-Hydroxymethyl N-methyl piperidine acetate hydrochloride demonstrates significant impact on food intake and weight gain in obese rats. It's observed to increase free fatty acid concentration in these rats treated for 12 days (Massicot, Steiner, & Godfroid, 1985).
Synthesis of Fluorinated Nitrogen Heterocycles
A study reports the synthesis of fluorinated nitrogen heterocycles, like 3-fluoro-2-methylene-pyrrolidine and piperidine, using a combination of gold-catalyzed hydroamination and electrophilic trapping of intermediate cyclic enamines (Simonneau, Garcia, Goddard, Mouriès‐Mansuy, Malacria, & Fensterbank, 2011).
Molecular Structure Analysis
The molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one molecule have been studied, providing insights into its structural and spectral properties (Taşal, Sıdır, Gülseven, Öǧretir, & Önkol, 2009).
Effect on Feeding Behavior
The 3-hydroxymethyl N-methyl piperidine acetate hydrochloride affects feeding behavior by impacting the satiety center and reducing gold thioglucose-induced obesity in mice. This substance, with low toxicity and without psychotropic activity, offers potential for obesity treatment (Massicot, Thuillier, & Godfroid, 1984).
Quantum Chemical Studies
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, offering insights into the material's corrosion resistance. This includes a detailed analysis of the binding energies on metal surfaces (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
In Vitro and In Vivo Antibacterial Activity
A novel difluorinated quinolone, NY-198, characterized by the presence of a C-methyl group at the piperazine moiety, exhibits broad antibacterial spectrum. Its activity surpasses that of pipemidic acid and shows promise in treating systemic infections in mice (Hirose, Okezaki, Kato, Ito, & Inoue, 1987).
Contribution to MDMA Disposition
The study of 3,4-Methylenedioxymethamphetamine (MDMA) disposition in humans, using paroxetine as a metabolic probe inhibitor, has been explored to understand its interaction with cytochrome P450 2D6 (Segura, Farré, Pichini, Peiró, Roset, Ramírez, Ortuño, Pacifici, Zuccaro, Segura, & Torre, 2005).
Molecular Interaction with CB1 Cannabinoid Receptor
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, an antagonist for the CB1 cannabinoid receptor, has been studied to understand its molecular interaction and potential as a therapeutic agent (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Eigenschaften
IUPAC Name |
3-(difluoromethoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)11-5-6-2-1-3-10-4-6;/h6-7,10H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANMJKAIAGSVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Difluoromethoxy)methyl]piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

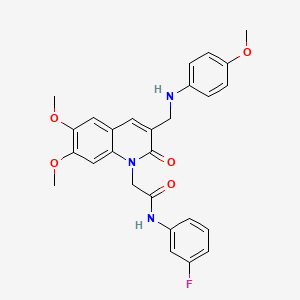
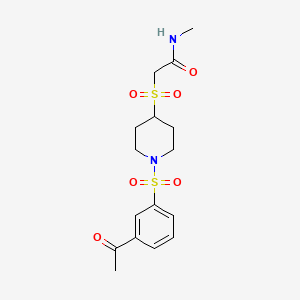
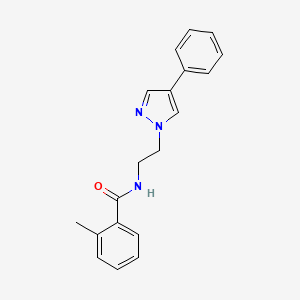
![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B2764597.png)

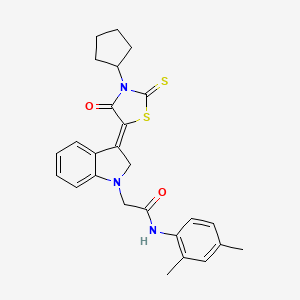
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2764602.png)
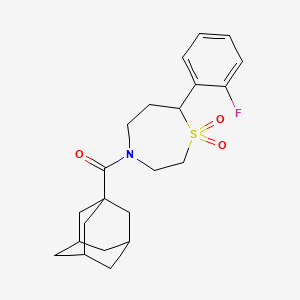
![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2764604.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2764607.png)
![5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2764610.png)
